2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a pyrrolidinyl group, and a cyclohexylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. The key steps include:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of phenol to obtain 3,4-dichlorophenol.
Cyclohexylacetamide Formation: The cyclohexyl group is introduced through a series of reactions, including cyclization and amide formation.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group is incorporated via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects and interactions with biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-N-[(1R)-2-methyl-1-(2-thienyl)propyl]acetamide .
- 2-[{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}(methyl)amino]-N-[(1R,2S)-2-methylcyclohexyl]acetamide .
Uniqueness
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological systems, making it a valuable compound for research .
Properties
Molecular Formula |
C19H26Cl2N2O |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18+/m1/s1 |
InChI Key |
VQLPLYSROCPWFF-MSOLQXFVSA-N |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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